molecular formula C9H19Br B8586177 3-Bromo-2,2,4,4-tetramethylpentane

3-Bromo-2,2,4,4-tetramethylpentane

Cat. No.: B8586177
M. Wt: 207.15 g/mol
InChI Key: FNSYWTFUUAXBCP-UHFFFAOYSA-N
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Description

3-Bromo-2,2,4,4-tetramethylpentane is a branched alkyl bromide characterized by a central pentane backbone substituted with four methyl groups (at positions 2, 2, 4, and 4) and a bromine atom at position 3. Its highly branched structure induces significant steric hindrance, influencing its physical properties and reactivity.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-bromo-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C9H19Br/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3

InChI Key

FNSYWTFUUAXBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane

The parent hydrocarbon lacks the bromine substituent, enabling a direct comparison of steric and thermodynamic effects.

Property 3-Bromo-2,2,4,4-tetramethylpentane 2,2,4,4-Tetramethylpentane
Molecular Weight 223.15 (calculated) 142.28
Boiling Point Not reported 131.5°C (at 760 mmHg)
Strain Energy Likely elevated due to Br addition 31 kJ/mol
Dipole Moment Higher (polar C-Br bond) Negligible (nonpolar)

Key Insight : Bromination increases molecular weight and introduces polarity, altering solubility and reactivity. The parent hydrocarbon’s low strain energy (31 kJ/mol) suggests that steric effects in the brominated derivative may dominate its chemical behavior .

Brominated Analogs: 2-Bromo-2-methylpropane (tert-Butyl Bromide)

This simpler bromoalkane shares steric hindrance but lacks the extensive branching of the target compound.

Property This compound 2-Bromo-2-methylpropane
Molecular Weight 223.15 137.02
Boiling Point Not reported 73.3°C
Reactivity (SN1/SN2) SN1 favored (stable carbocation) SN1 dominant
Steric Hindrance Extreme (tetramethyl groups) Moderate (one methyl)

Key Insight : While both compounds undergo SN1 mechanisms due to carbocation stabilization, the target compound’s additional methyl groups may slow reaction kinetics by hindering solvation or transition-state formation.

Nitro-Substituted Analogs: 2-Halo-2,4,4-trinitropentanes

describes 2-halo-2,4,4-trinitropentanes, where nitro groups enhance halogen reactivity.

Property This compound 2-Bromo-2,4,4-trinitropentane
Electron Effects Electron-donating methyl groups Electron-withdrawing nitro
Halogen Reactivity Reduced (steric/electronic effects) High (activated by nitro)
Applications Limited (steric hindrance) Energetic materials

Key Insight : Nitro groups increase halogen reactivity by polarizing the C-Br bond, whereas methyl groups in the target compound deactivate the bromine, limiting its utility in substitution reactions.

Ketone Derivatives: 2,2,4,4-Tetramethyl-3-pentanone

references 2,2,4,4-tetramethyl-3-pentanone, a ketone analog.

Property This compound 2,2,4,4-Tetramethyl-3-pentanone
Functional Group Bromine Ketone (C=O)
Polarity Moderate (C-Br) High (C=O)
Typical Reactions Substitution Nucleophilic addition

Key Insight : The ketone’s carbonyl group enables diverse reactivity (e.g., Grignard reactions), whereas the brominated compound’s utility is restricted to substitutions or eliminations.

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